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Abstract

This technical guide provides a comprehensive overview of the known physicochemical
properties of sodium 3,5-dioxotetrahydro-2H-pyran-4-ide. Due to the limited availability of
experimental data for this specific salt, this document also includes information on its parent
compound, 2H-pyran-3,5(4H,6H)-dione, and draws comparisons with structurally related cyclic
B-diketones. The guide details standard experimental protocols for determining key
physicochemical parameters and discusses the potential biological significance of the pyran
scaffold, aiming to support research and development activities in medicinal chemistry and
drug discovery.

Introduction

Sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is the sodium salt of 2H-pyran-3,5(4H,6H)-dione.
The pyran ring system is a fundamental heterocyclic motif found in a wide array of natural
products and synthetic compounds with significant biological activities.[1][2] As a sodium salt,
this compound is expected to exhibit increased aqueous solubility compared to its parent
dione. The core structure, a cyclic B-diketone, suggests a propensity for keto-enol tautomerism,
which can significantly influence its chemical reactivity, metal chelation properties, and
biological interactions.[3][4] Understanding the physicochemical properties of this compound is
crucial for its potential application in drug development and other scientific research.
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Chemical Identity and Computed Properties

The fundamental identification and computed properties for sodium 3,5-dioxotetrahydro-2H-
pyran-4-ide and its parent compound are summarized below.

Table 1: Chemical Identification

Sodium 3,5-

Identifier dioxotetrahydro-2H-pyran-  2H-pyran-3,5(4H,6H)-dione
4-ide

CAS Number 879127-67-0 61363-56-2[5]

Molecular Formula CsHsNaOs CsHeOs3[5]

Molecular Weight 136.08 g/mol 114.10 g/mol [5]

IUPAC Name sodium;pyran-4-ide-3,5-dione oxane-3,5-dione

SODIUM 3,5-DIOXOOXAN-4-
Synonyms IDE, 2H-pyran-3,5(4H,6H)- Tetrahydropyran-3,5-dione[5]
dione, sodium salt

C1C(=0)[CH-]C(=0)COL1.

SMILES 0O=C1CC(0O)COCC1=0
[Na+]
HZHSOBOQRRNIDJ- SMIQVIXGQSMHKEF-
InChl Key
UHFFFAOYSA-N UHFFFAOYSA-N

Table 2: Computed Physicochemical Properties of 2H-pyran-3,5(4H,6H)-dione
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Property Value Source
Topological Polar Surface Area

43.37 A2 ChemScene[5]
(TPSA)
logP -0.4551 ChemScenel[5]
Hydrogen Bond Acceptors 3 ChemScenel[5]
Hydrogen Bond Donors 0 ChemScenel[5]
Rotatable Bonds 0 ChemScene[5]

Experimental Physicochemical Data

Experimental data for sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is not extensively reported in
the literature. The data presented here is for the parent compound, 2H-pyran-3,5(4H,6H)-dione,
and related cyclic B-diketones.

Acidity (pKa)

The pKa of the enolic proton in 3-diketones is a critical parameter influencing their ionization
state at physiological pH. For cyclic 3-diketones, the pKa can vary based on ring size and
substituent effects. While the specific pKa for 2H-pyran-3,5(4H,6H)-dione is not documented,
the pKa values for other -diketones have been determined.[3][6] For instance, the pKa of
acetylacetone is approximately 9.[6] It is anticipated that 2H-pyran-3,5(4H,6H)-dione would
have a similar pKa value.

Solubility

As a sodium salt, sodium 3,5-dioxotetrahydro-2H-pyran-4-ide is expected to be readily soluble
in water and other polar solvents. The solubility of its parent compound, 2H-pyran-3,5(4H,6H)-
dione, has not been quantitatively reported.

Stability

The stability of 3-diketones can be influenced by factors such as pH, temperature, and light
exposure. They can be susceptible to hydrolysis and oxidative degradation. Commercial
suppliers of 2H-pyran-3,5(4H,6H)-dione recommend storage at 2-8°C, sealed in a dry
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environment, suggesting that the compound may be sensitive to moisture and elevated
temperatures.[7]

Spectroscopic Data

e 1H NMR Spectroscopy: The *H NMR spectrum for 2H-pyran-3,5(4H,6H)-dione is available
and provides structural confirmation of the molecule.[8]

» IR Spectroscopy: The infrared spectrum of 3-diketones typically shows characteristic
absorption bands for the carbonyl groups. The diketo-form usually exhibits C=0 stretching
frequencies in the range of 1687-1790 cm~1, while the enol-form shows bands between
1550-1700 cm~1.[3]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of sodium
3,5-dioxotetrahydro-2H-pyran-4-ide are outlined below. These are generalized procedures
based on standard methodologies for similar compounds.

Determination of pKa by Potentiometric Titration

This method involves titrating a solution of the compound with a standardized base and
monitoring the pH change.
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Sample Preparation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Synthesis and biological activities of some fused pyran derivatives - Arabian Journal of
Chemistry [arabjchem.org]

o 2. researchgate.net [researchgate.net]

o 3. Structural Studies of 3-Diketones and Their Implications on Biological Effects - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. mdpi.com [mdpi.com]

e 5. chemscene.com [chemscene.com]

o 6. researchgate.net [researchgate.net]

e 7.61363-56-2|2H-Pyran-3,5(4H,6H)-dione|BLD Pharm [bldpharm.com]

e 8. PYRAN-3,5-DIONE(61363-56-2) 1H NMR spectrum [chemicalbook.com]

« To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of Sodium
3,5-dioxotetrahydro-2H-pyran-4-ide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592085#physicochemical-properties-of-sodium-3-5-
dioxotetrahydro-2h-pyran-4-ide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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